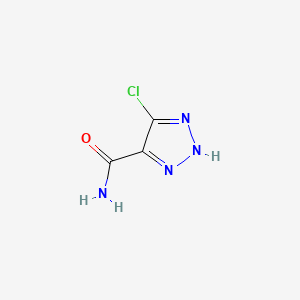

1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

Übersicht

Beschreibung

1H-1,2,3-Triazol-4-carboxamid, 5-Chlor- ist eine heterocyclische Verbindung, die zur Triazol-Familie gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: 1H-1,2,3-Triazol-4-carboxamid, 5-Chlor- kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cycloadditionsreaktion zwischen Aziden und Alkinen, die als Huisgen-Cycloaddition oder „Click-Chemie“ bekannt ist. . Eine andere Methode beinhaltet die Reaktion von 1,2,4-Triazol mit Chlorierungsmitteln wie Thionylchlorid in Gegenwart eines Lösungsmittels .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1H-1,2,3-Triazol-4-carboxamid, 5-Chlor- beinhaltet häufig skalierbare und effiziente Syntheserouten. Die Verwendung der mikrowellengestützten Synthese wurde berichtet, um die Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern . Dieses Verfahren ermöglicht die Herstellung von Triazolderivaten unter milden Bedingungen, was es für die großtechnische Produktion geeignet macht.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1H-1,2,3-Triazol-4-carboxamid, 5-Chlor- durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom in der 5-Position kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.

Oxidations- und Reduktionsreaktionen: Der Triazolring kann oxidiert werden, um Triazol-N-oxide zu bilden, oder reduziert werden, um Dihydrotriazole zu bilden.

Cycloadditionsreaktionen: Der Triazolring kann an Cycloadditionsreaktionen mit verschiedenen Dipolarophilen teilnehmen, um fusionierte Heterocyclen zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumazid, Alkylhalogenide und Thiole werden üblicherweise unter basischen oder neutralen Bedingungen eingesetzt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden unter milden Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte:

- Substitutionsreaktionen ergeben verschiedene substituierte Triazolderivate.

- Oxidationsreaktionen erzeugen Triazol-N-oxide.

- Reduktionsreaktionen führen zu Dihydrotriazolen.

Wissenschaftliche Forschungsanwendungen

1H-1,2,3-Triazol-4-carboxamid, 5-Chlor- hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1H-1,2,3-Triazol-4-carboxamid, 5-Chlor- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert . Es kann auch mit zellulären Rezeptoren interagieren und Signalwege modulieren, die an Zellproliferation und Apoptose beteiligt sind . Das Vorhandensein des Chloratoms erhöht seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions . Another method involves the reaction of 1,2,4-triazole with chlorinating agents such as thionyl chloride in the presence of a solvent .

Industrial Production Methods: Industrial production of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- often involves scalable and efficient synthetic routes. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . This method allows for the preparation of triazole derivatives under mild conditions, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to form dihydrotriazoles.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dipolarophiles to form fused heterocycles.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, alkyl halides, and thiols are commonly used under basic or neutral conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

- Substitution reactions yield various substituted triazole derivatives.

- Oxidation reactions produce triazole N-oxides.

- Reduction reactions result in dihydrotriazoles.

Wissenschaftliche Forschungsanwendungen

1H-1,2,3-Triazole-4-carboxamide, 5-chloro- has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis . The presence of the chlorine atom enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

1H-1,2,3-Triazol-4-carboxamid, 5-Chlor- kann mit anderen Triazolderivaten verglichen werden:

1H-1,2,4-Triazol-3-carboxamid: Diese Verbindung fehlt das Chloratom in der 5-Position, was zu unterschiedlicher Reaktivität und biologischer Aktivität führen kann.

1H-1,2,3-Triazol-4-carbonsäure: Die Carboxamidgruppe wird durch eine Carbonsäuregruppe ersetzt, was ihre Löslichkeit und Reaktivität beeinflusst.

1H-1,2,3-Triazol-5-thiol:

Eigenschaften

IUPAC Name |

5-chloro-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIXISZXLLLPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234115 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85059-19-4 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085059194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.